3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 380156-27-4
Cat. No.: VC15614821
Molecular Formula: C23H22N4O2S2
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380156-27-4 |
|---|---|
| Molecular Formula | C23H22N4O2S2 |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | (5Z)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H22N4O2S2/c1-2-12-24-20-17(21(28)26-13-7-6-10-19(26)25-20)15-18-22(29)27(23(30)31-18)14-11-16-8-4-3-5-9-16/h3-10,13,15,24H,2,11-12,14H2,1H3/b18-15- |
| Standard InChI Key | NCCSFIMHJPBIBS-SDXDJHTJSA-N |
| Isomeric SMILES | CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
| Canonical SMILES | CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Introduction
The compound 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the class of pyrido-pyrimidinones and thiazolidinones, which are known for their diverse pharmacological properties.
Structural Features
-
Molecular Formula: C23H25N5O2S2
-
Molecular Weight: Approximately 463.56 g/mol
-
Key Structural Elements:
-
Pyrido[1,2-a]pyrimidin-4-one Core: This framework is functionalized with a thiazolidinone moiety and various aromatic groups.
-
Thiazolidinone Moiety: Known for its pharmacological significance, particularly in medicinal chemistry.
-
Aromatic Groups: Include a phenylethyl group attached to the thiazolidinone ring.
-
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrido-pyrimidine core and the incorporation of the thiazolidinone moiety. Optimization of reaction conditions is crucial to maximize yield and purity.
Biological Activities
Preliminary studies suggest that this compound may exhibit significant biological activities due to its structural features. It may interact with various biological targets, including enzymes and receptors involved in disease processes. Similar compounds have shown antimicrobial and antidiabetic properties, indicating a broad spectrum of potential biological activity.
Research Findings
| Compound | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | 380156-27-4 | Thiazolidinone and pyrido-pyrimidine moieties | Potential antimicrobial and antidiabetic activities |
| 9-Methyl-3-{(Z)-[4-Oxo...} | 2328262 | Contains a methyl group at position 9 | Varying biological activities |
| 2-(Cyclohexylamino)-... | 618078 | Incorporates a cyclohexylamine moiety | Biological activity varies |
Mechanism of Action
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Further studies are needed to elucidate its exact mechanism and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume